3,4-Éthylènedioxypyrrole

Vue d'ensemble

Description

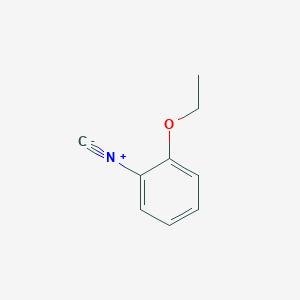

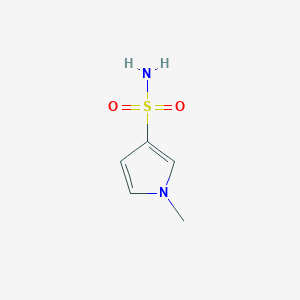

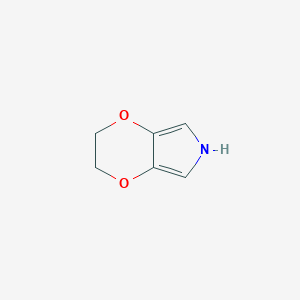

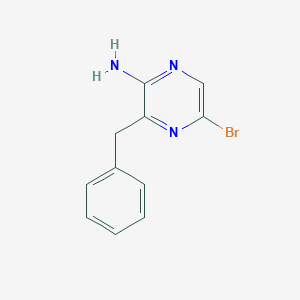

3,4-Ethylenedioxypyrrole is a heterocyclic organic compound that belongs to the family of pyrroles It is characterized by the presence of an ethylenedioxy bridge attached to the 3 and 4 positions of the pyrrole ring

Applications De Recherche Scientifique

3,4-Ethylenedioxypyrrole has a wide range of applications in scientific research:

Biology: The compound’s biocompatibility makes it suitable for use in biosensors and bioelectronics.

Medicine: Research is ongoing into its potential use in drug delivery systems and medical diagnostics.

Industry: It is utilized in the production of anti-corrosion coatings and optoelectronic devices.

Mécanisme D'action

Target of Action

3,4-Ethylenedioxypyrrole (EDOP) is a conductive and electro-active polymer . Its primary targets are the structures where it is applied, such as electrodes in supercapacitors . It serves as a highly conductive matrix for these structures .

Mode of Action

EDOP interacts with its targets through a process called electropolymerization . This process involves the oxidation of the monomer, leading to the formation of a polymer film on the working electrode . The electropolymerization of EDOP can be influenced by the substitution of an alkyl chain of various lengths on the 3,4-ethylenedioxy-bridge .

Biochemical Pathways

The biochemical pathways of EDOP primarily involve the electropolymerization process . This process results in the formation of conjugating polymers with good optoelectronic properties . The resulting polymer films can exhibit different surface morphologies, such as microspheres or cauliflower-like microstructures, depending on the length of the alkyl spacer .

Result of Action

The electropolymerization of EDOP results in the formation of highly conductive polymer films . These films can be used in various applications, such as the fabrication of electrodes for supercapacitors . The PEDOP coating serves as a highly conductive matrix for the micro-flowers and also undergoes doping/de-doping during the charge–discharge, thus amplifying the overall supercapacitor response .

Action Environment

The action of EDOP can be influenced by environmental factors. For instance, the surface microstructuration of the electrodeposited biotinylated polymer can be modulated according to the length of the alkyl spacer .

Analyse Biochimique

Biochemical Properties

3,4-Ethylenedioxypyrrole plays a significant role in biochemical reactions. It has been used in the synthesis of biotinylated polymers, which are crucial for the fabrication of biosensors . The compound interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the length of the alkyl spacer in the biotinylated 3,4-Ethylenedioxypyrrole .

Molecular Mechanism

The molecular mechanism of action of 3,4-Ethylenedioxypyrrole is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it has been shown to participate in the polymerization process, leading to the formation of stable polymer films . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently limited.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Ethylenedioxypyrrole can change over time. For instance, it has been observed that the increase of the alkyl spacer improves the polymerization and increases the polymer stability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Ethylenedioxypyrrole can be synthesized through both chemical and electrochemical polymerization methods. One common chemical synthesis method involves the use of ferric chloride in an acetonitrile environment . The electrochemical synthesis typically employs lithium perchlorate as an electrolyte in an acetonitrile solution, with suitable oxidation potential ranges .

Industrial Production Methods: In industrial settings, the production of 3,4-ethylenedioxypyrrole often involves large-scale chemical polymerization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Ethylenedioxypyrrole undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as ferric chloride or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Ferric chloride in acetonitrile.

Reduction: Sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions include various substituted derivatives of 3,4-ethylenedioxypyrrole, which can exhibit different electronic and physical properties depending on the nature of the substituents.

Comparaison Avec Des Composés Similaires

3,4-Propylenedioxypyrrole: Similar to 3,4-ethylenedioxypyrrole but with a propylenedioxy bridge, offering different electronic properties.

Polypyrrole: A widely studied conductive polymer with high environmental stability and conductivity.

Poly(3,4-ethylenedioxythiophene): Known for its high conductivity and stability, often compared with 3,4-ethylenedioxypyrrole in terms of performance.

Uniqueness: 3,4-Ethylenedioxypyrrole is unique due to its specific electronic properties conferred by the ethylenedioxy bridge. This structural feature enhances its solubility and processability compared to other pyrrole derivatives, making it a valuable compound for various advanced applications .

Propriétés

IUPAC Name |

3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-9-6-4-7-3-5(6)8-1/h3-4,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAMAMPVPZBIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CNC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

259737-85-4 | |

| Record name | Poly(3,4-ethylenedioxypyrrole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259737-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40584596 | |

| Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169616-17-5 | |

| Record name | 2,3-Dihydro-6H-[1,4]dioxino[2,3-c]pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Ethylenedioxypyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-ethylenedioxypyrrole (EDOP)?

A1: The molecular formula of EDOP is C6H7NO2, and its molecular weight is 125.13 g/mol.

Q2: How can one characterize EDOP structurally?

A2: Several techniques can be used to characterize EDOP, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the structure and bonding within the molecule. []

- Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies functional groups present in the molecule by analyzing their characteristic vibrations. [, ]

- X-ray Photoelectron Spectroscopy (XPS): This technique can identify the elemental composition and chemical states of elements present in EDOP-based materials. [, ]

Q3: What is the significance of EDOP's ability to form conducting polymers?

A3: EDOP can be electropolymerized to form poly(3,4-ethylenedioxypyrrole) (PEDOP), a conducting polymer with diverse applications in various fields. [, , , , , , , , , , , , , , ]

Q4: How does the stability of PEDOP compare to other conducting polymers like polypyrrole (PPy)?

A4: While PPy exhibits greater strain actuation, PEDOP and PBEDOT-Cz show better stability during electrochemical cycling. [, ]

Q5: How does the choice of dopant/counterion affect the properties of PEDOP films?

A5: The choice of dopant significantly impacts PEDOP's properties. For instance, using reduced graphene oxide functionalized with an ionic liquid (RGO/IL) as a dopant improves PEDOP's electrochromic and redox switching capabilities. [, ] Additionally, incorporating intrinsically conducting counterions like functionalized carbon nanotubes leads to a more uniform current distribution compared to insulating counterions. []

Q6: What are the advantages of using PEDOP in solid-state dye-sensitized solar cells (DSSCs)?

A6: PEDOP, when used as a hole-transporting material in DSSCs with metal-free organic sensitizers, significantly improves energy conversion efficiency by effectively suppressing electron recombination. [, ]

Q7: Does PEDOP exhibit any catalytic activity?

A7: Yes, PEDOP demonstrates electrocatalytic properties. Studies have shown its ability to catalyze the oxidation of 2,5-dimercapto-1,3,4-thiadiazole (DMcT). []

Q8: How does modifying the alkyl chain length on the 3,4-ethylenedioxy bridge of EDOP affect the properties of the resulting polymers?

A8: The alkyl chain length significantly influences the properties of electrodeposited PEDOP. Longer chains can lead to the formation of nanoparticles, increased surface hydrophobicity, and strong water adhesion. [, ] In contrast, shorter alkyl chains can result in nanofibrous structures and tune water adhesion. [, ]

Q9: What is the impact of introducing aromatic substituents on the EDOP structure?

A9: Incorporating aromatic substituents on the EDOP structure can induce parahydrophobic properties (high contact angle and high hysteresis). The specific properties can be fine-tuned by varying the aromatic ring (phenyl, biphenyl, naphthalene, etc.) and the polymerizable core (EDOP or ProDOP). [, ]

Q10: How do fluorinated chains affect the properties of PEDOP films?

A10: Introducing fluorinated chains to the EDOP structure can lead to superhydrophobic and superoleophobic properties. [, , , ] The length of the fluorinated chain can further influence the degree of oleophobicity, with shorter chains sometimes yielding surprisingly high contact angles with oils. [, ] Additionally, incorporating polar glycol spacers between the EDOP and fluorinated chains can further enhance superoleophobic properties by influencing steric hindrance during polymerization and surface nanoporosity. []

Q11: What are some potential applications of PEDOP in energy storage?

A11: PEDOP shows promise for applications in supercapacitors. Combining PEDOP with materials like Sb2S3 nanorods or reduced graphene oxide can enhance the specific capacitance and energy density of supercapacitor electrodes. [, ] Additionally, PEDOP-based hybrid materials, such as PEDOP-Au@WO3, exhibit potential for use in electrochromic pseudocapacitors, enabling simultaneous energy storage and optical modulation. []

Q12: How can PEDOP contribute to the development of smart windows?

A12: PEDOP-based materials are promising for smart window applications due to their electrochromic properties. For example, PEDOP-Au nanocomposite devices display a high electrochromic contrast and rapid switching, making them suitable for modulating light transmission. [] PEDOP-based hybrids, like PEDOP/V2O5, can also enhance the photoelectrochromic response in self-powered smart window applications. []

Q13: What other applications are being explored for PEDOP?

A13: Researchers are exploring various other applications for PEDOP, including:

- Biomedical applications: PEDOP's biocompatibility makes it suitable for developing biosensors, drug delivery systems, and neural interfaces. [, , ]

- Water harvesting: PEDOP films with parahydrophobic properties, characterized by high water adhesion and high contact angles, show potential for water harvesting systems. [, , , ]

- Oil-water separation: The tunable surface hydrophobicity and water adhesion of PEDOP make it a potential candidate for oil-water separation membranes. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)

![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)